molecular formula C14H11NO4 B14239395 1,7-Dihydroxy-3-methoxy-10H-acridin-9-one CAS No. 612541-97-6

1,7-Dihydroxy-3-methoxy-10H-acridin-9-one

Cat. No.: B14239395
CAS No.: 612541-97-6
M. Wt: 257.24 g/mol
InChI Key: QAQLHTRJZLJDME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dihydroxy-3-methoxy-10H-acridin-9-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,7-Dihydroxy-3-methoxy-10H-acridin-9-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .

Scientific Research Applications

1,7-Dihydroxy-3-methoxy-10H-acridin-9-one has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other acridone derivatives and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, including its use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,7-Dihydroxy-3-methoxy-10H-acridin-9-one involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Dihydroxy-3-methoxy-10H-acridin-9-one is unique due to its specific substitution pattern on the acridone ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets and pathways, making it valuable for various scientific research applications .

Properties

CAS No.

612541-97-6

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

1,7-dihydroxy-3-methoxy-10H-acridin-9-one

InChI

InChI=1S/C14H11NO4/c1-19-8-5-11-13(12(17)6-8)14(18)9-4-7(16)2-3-10(9)15-11/h2-6,16-17H,1H3,(H,15,18)

InChI Key

QAQLHTRJZLJDME-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)O)C(=O)C3=C(N2)C=CC(=C3)O

Origin of Product

United States

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